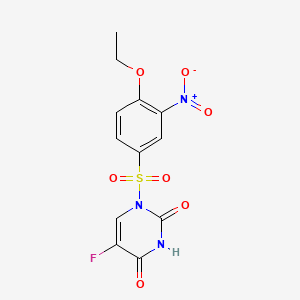![molecular formula C13H10Cl2N4O B5298142 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B5298142.png)
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzotriazole moiety linked to a dichlorophenol group, making it a versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form 1H-1,2,3-benzotriazole.
Chlorination: The next step involves the chlorination of phenol to introduce chlorine atoms at the 4 and 6 positions. This can be done using chlorine gas or other chlorinating agents under controlled conditions.
Coupling Reaction: The final step is the coupling of the benzotriazole intermediate with the chlorinated phenol. This is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The dichlorophenol moiety allows for various substitution reactions, such as nucleophilic aromatic substitution, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Aplicaciones Científicas De Investigación
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol exerts its effects involves interactions with various molecular targets. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities and other biochemical processes. The dichlorophenol group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of chlorine atoms.
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol is unique due to the presence of both the benzotriazole and dichlorophenol moieties, which confer distinct chemical and physical properties. The chlorine atoms enhance its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.
This compound’s combination of stability, reactivity, and potential biological activity makes it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-4,6-dichlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-4-7(13(20)9(15)5-8)6-16-10-2-1-3-11-12(10)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDAMRMBKRZMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5298065.png)
![(5-{1-[2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5298071.png)

![ethyl (3-(4-methoxyphenyl)-4-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-1H-pyrazol-1-yl)acetate](/img/structure/B5298084.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(3,4-dimethylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5298098.png)
![3-chloro-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(1H-indol-3-yl)ethyl]amino}propan-2-yl)benzamide](/img/structure/B5298106.png)
![ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate](/img/structure/B5298108.png)
![5-fluoro-2-[1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-pyrrolidinyl]-1H-benzimidazole](/img/structure/B5298122.png)
![N-{2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}urea](/img/structure/B5298125.png)
![6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5298140.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5298145.png)


![N-(3-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B5298165.png)
